molecular formula C14H22F2N2O2 B2454893 N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361705-00-0

N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2454893
CAS RN: 2361705-00-0
M. Wt: 288.339
InChI Key: VHESRPJIXIZSNK-UHFFFAOYSA-N
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Description

N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide, also known as DAA-1106, is a selective agonist for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several cellular processes, including steroidogenesis, apoptosis, and inflammation. DAA-1106 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide binds to TSPO, which is located on the outer mitochondrial membrane. This binding leads to the activation of several signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are involved in several cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the production of neurosteroids, which are involved in the regulation of neuronal activity. It has also been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of several diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide in lab experiments is its high selectivity for TSPO. This allows for the specific targeting of TSPO-mediated pathways, without affecting other cellular processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the use of N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide in scientific research. One potential application is in the development of new therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential application is in the development of new cancer therapies, as TSPO has been shown to be involved in the regulation of tumor growth and survival. Additionally, further research is needed to investigate the potential applications of this compound in other physiological and pathological conditions.

Synthesis Methods

N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide can be synthesized using a multi-step process that involves the reaction of 1-cyclohexyl-3-difluoromethyl-1,3-dihydro-2H-benzimidazol-2-one with ethyl 2-bromoacetoacetate, followed by the reaction with ethyl propiolate. The resulting product is then treated with hydrazine hydrate to yield this compound.

Scientific Research Applications

N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide has been used in several scientific studies to investigate the role of TSPO in various physiological and pathological conditions. It has been shown to have potential applications in the diagnosis and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in cancer research.

properties

IUPAC Name

N-[2-[[1-(difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N2O2/c1-3-12(20)18(4-2)10-11(19)17-14(13(15)16)8-6-5-7-9-14/h3,13H,1,4-10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHESRPJIXIZSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1(CCCCC1)C(F)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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